molecular formula C8H3F6NO B6337941 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone CAS No. 1060802-00-7

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B6337941
CAS No.: 1060802-00-7
M. Wt: 243.11 g/mol
InChI Key: WYRHPJSLIVMOSR-UHFFFAOYSA-N
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Description

Trifluoroacetyl pyridine compounds are a class of organic compounds that contain a pyridine ring with a trifluoroacetyl group attached . They are used as intermediates in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of trifluoroacetyl pyridine compounds often involves the use of fluoroarenes, which mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones . The fluoroarene activates the acid group and generates the trifluoromethyl anion in situ .


Molecular Structure Analysis

The molecular structure of trifluoroacetyl pyridine compounds typically includes a pyridine ring with a trifluoroacetyl group attached . The trifluoroacetyl group consists of a carbonyl group (C=O) bonded to a trifluoromethyl group (CF3).


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetyl pyridine compounds would depend on their specific structure. Generally, these compounds would be expected to have the properties common to organic compounds, such as being soluble in organic solvents .

Scientific Research Applications

Hetero-Diels-Alder Reaction and Pyridine Synthesis

3-(Trifluoroacetyl)chromones, closely related to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, undergo heterodiene cycloaddition with cyclic enol ethers under mild conditions, leading to the synthesis of novel fused pyrans. These pyrans can be converted into functionalized pyridines, indicating the potential use of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine in synthesizing complex heterocyclic structures (Sosnovskikh, Irgashev, Khalymbadzha, & Slepukhin, 2007).

Building Block for Heterocycles

6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a derivative of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, is a versatile intermediate for synthesizing trifluoromethylated N-heterocycles. This highlights the role of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine derivatives in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).

Crystal Structure and Hydrogen Bonding

The study of the crystal structure and hydrogen bonding of compounds related to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine reveals intricate details about their molecular arrangement. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate showcases a water-bridged hydrogen-bonding network, contributing to our understanding of the solid-state behavior of such compounds (Ye & Tanski, 2020).

Spectroscopic Characterization and Reactivity

Spectroscopic studies of 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, have been conducted to understand its structural and electronic properties. Such studies are essential for designing materials with specific optical, electronic, or reactivity characteristics (Vural & Kara, 2017).

Synthetic Methodologies

Innovative synthetic methodologies involving 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine derivatives have been developed, such as the one-pot, metal-free synthesis of 3-CF3-1,3-oxazinopyridines. These methodologies enhance the efficiency and scope of synthetic organic chemistry, enabling the construction of complex molecules with diverse functionalities (Muzalevskiy, Sizova, Belyaeva, Trofimov, & Nenajdenko, 2019).

Safety and Hazards

The safety and hazards associated with trifluoroacetyl pyridine compounds would depend on their specific structure and use. As with all chemicals, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The future directions for research into trifluoroacetyl pyridine compounds could include the development of new synthesis methods and the exploration of new applications for these compounds .

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRHPJSLIVMOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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